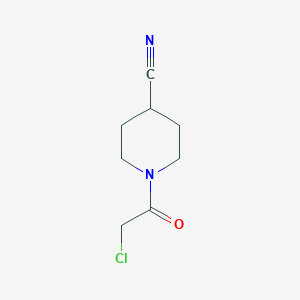

1-(2-Chloroacetyl)piperidine-4-carbonitrile

Overview

Description

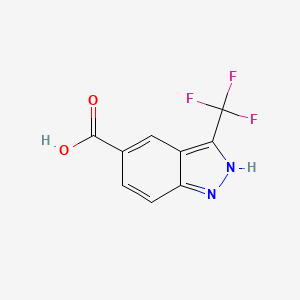

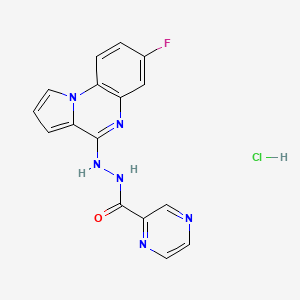

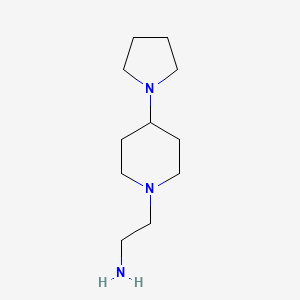

1-(2-Chloroacetyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is used extensively in scientific research due to its versatile applications.

Synthesis Analysis

The synthesis of derivatives of this compound can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group . Another synthesis method involves the reaction of L-proline with chloroacetyl chloride .Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

1-Piperidinecarbonitrile in tetrahydrofuran (THF) reacts with a solution of piperidyl lithium in THF at 0°C to yield lithium [1,1,3,3- bis (pentamethylene)guanidinate] .Scientific Research Applications

Anticancer Activity

1-(2-Chloroacetyl)piperidine-4-carbonitrile and its derivatives have shown significant potential in anticancer applications. For instance, a study by El-Agrody et al. (2020) demonstrated the in vitro anticancer activity of pyrano[3,2-c]chromene derivatives against various cancer cell lines, including breast, colon, and liver cancers. These compounds were synthesized using a one-pot three-component reaction involving piperidine as a catalyst, showing excellent antitumor activity and inducing cell cycle arrest and apoptosis in cancer cells El-Agrody et al., 2020.

DNA Detection Probes

Compounds synthesized with piperidine derivatives have been explored as potential fluorescent probes for DNA detection. Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, substituted with piperidine, which displayed significant potential as DNA-specific fluorescent probes. This highlights the utility of such compounds in biochemical and medical research, particularly in detecting and studying DNA Perin et al., 2011.

Chemical Synthesis and Self-Assembly

In the field of chemical synthesis, compounds involving 1-(2-Chloroacetyl)piperidine-4-carbonitrile have been used to synthesize various organic compounds. A study by Bararjanian et al. (2010) demonstrated the synthesis of 2-aminopyrimidinones and their self-assembly, indicating the relevance of such compounds in the development of new materials and complex molecular structures Bararjanian et al., 2010.

Pharmaceutical Applications

There are also applications in the pharmaceutical sector, where derivatives of 1-(2-Chloroacetyl)piperidine-4-carbonitrile are synthesized for potential therapeutic use. For example, research by El Gaafary et al. (2021) explored the synthesis of β-enaminonitrile and its cytotoxic activity against various human cancer cell lines, providing insights into potential new drug compounds El Gaafary et al., 2021.

properties

IUPAC Name |

1-(2-chloroacetyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c9-5-8(12)11-3-1-7(6-10)2-4-11/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCCMYNMRAAADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroacetyl)piperidine-4-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1530501.png)

![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)

![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)